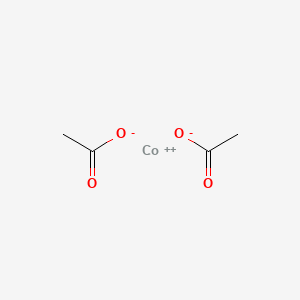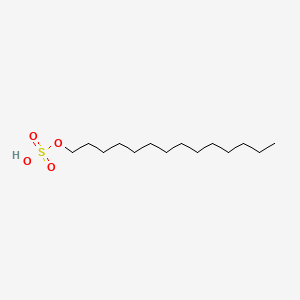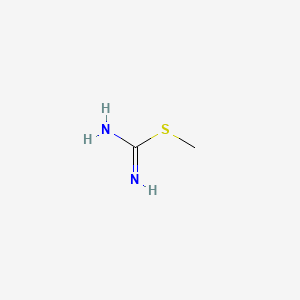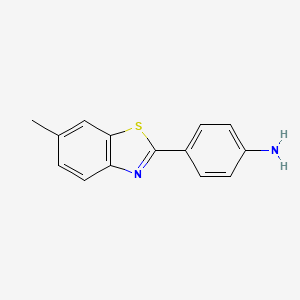
2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate is an organic compound with the molecular formula C12H19NO4S It is a sulfonic acid ester that features both an ethoxy group and a dimethylaminoethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate typically involves the esterification of 4-ethoxybenzenesulfonic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate exerts its effects involves interactions with specific molecular targets. The dimethylaminoethyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The sulfonic acid ester moiety can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity and other cellular processes.
類似化合物との比較
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar in structure but lacks the sulfonic acid ester group.
4-Dimethylaminobenzene sulfonic acid: Contains a sulfonic acid group but lacks the ethoxy group.
Uniqueness
2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate is unique due to the presence of both an ethoxy group and a dimethylaminoethyl group attached to the benzene ring
特性
CAS番号 |
84678-40-0 |
|---|---|
分子式 |
C12H19NO4S |
分子量 |
273.35 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C12H19NO4S/c1-4-16-11-5-7-12(8-6-11)18(14,15)17-10-9-13(2)3/h5-8H,4,9-10H2,1-3H3 |
InChIキー |
UHWJLLKARQXXDO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C |
| 84678-40-0 | |
同義語 |
4-EBSDE 4-ethoxybenzenesulfonic acid 2-(dimethylamino)ethyl ester 4-ethoxybenzenesulfonic acid 2-(dimethylamino)ethyl ester hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















